Lipophilicity Modulation: Estimated LogP Shift vs. Oxetane-3-thiol Driven by the Ethyl Spacer
Replacing the thiol directly attached to the oxetane ring (as in oxetane-3-thiol) with an ethyl-spaced thiol (as in 3-(2-mercaptoethyl)oxetan-3-ol) is predicted to increase LogP by approximately 0.5–1.0 units due to the addition of two methylene units, based on the established Hansch π-contribution of ~0.5 per methylene group [1]. Oxetane-3-thiol has an ACD/Labs-predicted LogP of -0.03 and LogD (pH 7.4) of 0.58 . The target compound, with its -CH₂CH₂SH side chain, is therefore expected to reside in a more lipophilic property space (estimated LogP ~0.5–1.0; estimated LogD ~1.0–1.6), which may favor membrane permeability in cellular assays while retaining the oxetane-driven solubility advantage [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) and distribution coefficient at pH 7.4 (LogD) |
|---|---|
| Target Compound Data | Estimated LogP ~0.5–1.0; estimated LogD (pH 7.4) ~1.0–1.6 (predicted by methylene increment method from comparator baseline) |
| Comparator Or Baseline | Oxetane-3-thiol (CAS 880136-18-5): ACD/LogP = -0.03; ACD/LogD (pH 7.4) = 0.58 |
| Quantified Difference | Estimated ΔLogP ≈ +0.5 to +1.0; estimated ΔLogD ≈ +0.4 to +1.0 (target minus comparator) |
| Conditions | ACD/Labs Percepta predicted values for comparator; Hansch fragment constant-based estimation for target compound |
Why This Matters
This LogP/LogD shift places the target compound in a lipophilicity window more favorable for passive membrane permeability than oxetane-3-thiol, while remaining significantly less lipophilic than thioester analogs, directly informing building block selection in CNS and cellular-target drug discovery programs.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society: Washington, DC, 1995. Fragment constant for -CH₂-: π ≈ 0.5. View Source
- [2] Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Fischer, H.; Wagner, B.; Schuler, F.; Polonchuk, L.; Carreira, E. M. Oxetanes as Promising Modules in Drug Discovery. Angew. Chem. Int. Ed. 2006, 45 (46), 7736–7739. DOI: 10.1002/anie.200602343. View Source
